AChE and BChE Inhibitory Potency: Galanthaminone Hydrobromide vs. Galanthamine – a 560-Fold Differential
In head-to-head enzymatic assays, galanthaminone (tested as narwedine free base, the pharmacologically equivalent species in solution) exhibits profoundly weaker cholinesterase inhibition than the parent drug galanthamine. Against AChE, galanthaminone requires a 562-fold higher concentration to achieve 50% inhibition (IC50 = 281 µM vs. 0.5 µM). Against BChE, the differential is 107-fold (IC50 = 911 µM vs. 8.5 µM) [1]. The AChE selectivity ratio (BChE IC50 / AChE IC50) collapses from approximately 17-fold for galanthamine to merely 3.2-fold for galanthaminone, indicating a substantially eroded target selectivity profile [1]. Independently, the Thomsen et al. (1990) clinical pharmacology study confirmed that galanthaminone is not significantly different in AChE inhibitory potency from epigalanthamine, which itself is 130-fold less potent than galanthamine on human erythrocyte AChE [2].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) |
|---|---|
| Target Compound Data | Galanthaminone (narwedine): AChE IC50 = 281 µM; BChE IC50 = 911 µM; Selectivity ratio (BChE/AChE) = 3.2 |
| Comparator Or Baseline | Galanthamine: AChE IC50 = 0.5 µM; BChE IC50 = 8.5 µM; Selectivity ratio (BChE/AChE) = 17.0 |
| Quantified Difference | AChE: 562-fold lower potency; BChE: 107-fold lower potency; Selectivity ratio: 5.3-fold lower |
| Conditions | In vitro enzyme inhibition assay (Ellman's method); purified human erythrocyte AChE and plasma BChE; narwedine data from Cayman Chemical validated against Hulcová et al. Phytochemistry 2019; galanthamine data from PeptideDB/InvivoChem referencing Greenblatt et al. FEBS Lett 1999 and Heinrich et al. J Ethnopharmacol 2004. |
Why This Matters
This 562-fold potency gap means galanthaminone hydrobromide is fundamentally unsuitable as a galanthamine replacement in any pharmacological study targeting therapeutic-level AChE inhibition, but is uniquely valuable as a low-potency control compound, a metabolite standard, or a synthetic intermediate where high AChE affinity would be an experimental confound.
- [1] PeptideDB. Galanthamine product database. Invitro: Galanthamine inhibits AChE and BChE with IC50 of 0.5 and 8.5 μM. References: Greenblatt HM, et al. FEBS Lett. 1999;463(3):321-6; Heinrich M, et al. J Ethnopharmacol. 2004;92(2-3):147-62. https://www.peptidedb.com/database/Galanthamine.html (accessed May 2026). View Source
- [2] Thomsen T, et al. Stereoselectivity of cholinesterase inhibition by galanthamine and tolerance in humans. Eur J Clin Pharmacol. 1990;39(6):603-5. PMID: 2095347. DOI: 10.1007/BF00316106. View Source
